N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide
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Description
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . They have been the subject of research for over 100 years due to their photophysical and biological properties .
Synthesis Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A specific example of synthesis involves the condensation and hydrolysis of corresponding acids followed by cyclization to give pyrazoloquinolines, which upon substitution yield the final compound .Molecular Structure Analysis
The structure of 1H-Pyrazolo[3,4-b]quinoline can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The Williamson-type reaction of two fragments involves the formation of an intermediate in the first step, which undergoes subsequent intramolecular nucleophilic cyclization to form a five-membered cyclic system .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using techniques such as IR spectrum and NMR spectrum .Future Directions
Research on N-heterocycles like 1H-Pyrazolo[3,4-b]quinolines has increased dramatically due to their versatility in many significant fields and their interaction with cells . They are designed and synthesized by chemists through new strategies and then screened for their efficacy against typical drugs in the market . This suggests a promising future direction for the study and application of these compounds.
Mechanism of Action
Target of Action
The primary target of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . Continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers .
Result of Action
The molecular and cellular effects of the compound’s action would be the inhibition of the proliferation of cells associated with TRK activation . This could potentially lead to a decrease in the growth of cancer cells.
Properties
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13(2)12-24-20-17(11-14-5-3-4-6-18(14)21-20)19(22-24)23-30(28,29)16-9-7-15(8-10-16)25(26)27/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABCSIZUPYFZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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